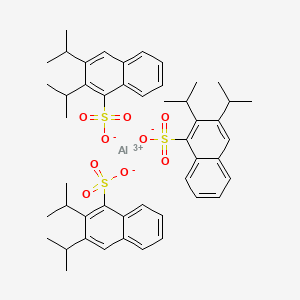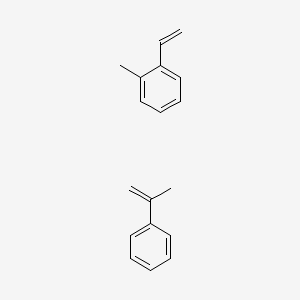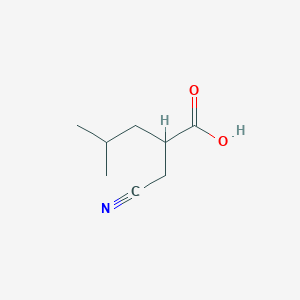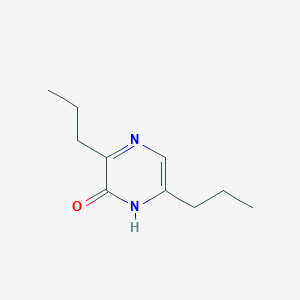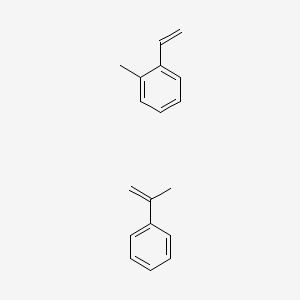
Poly(vinyltoluene-co-alpha-methylstyrene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Poly(vinyltoluene-co-alpha-methylstyrene) is a copolymer composed of vinyltoluene and alpha-methylstyrene monomers. This compound is known for its unique properties, making it useful in various industrial applications. It is often used as an adhesive, paint, and lacquer additive due to its compatibility with other polymers such as acrylic, styrene, butadiene, and rosin .
Preparation Methods
The synthesis of poly(vinyltoluene-co-alpha-methylstyrene) typically involves free-radical polymerization. This process can be carried out using various initiators and solvents under controlled conditions to achieve the desired molecular weight and composition. Industrial production methods often involve bulk polymerization, where the monomers are polymerized in the absence of solvents, leading to high-purity products .
Chemical Reactions Analysis
Poly(vinyltoluene-co-alpha-methylstyrene) undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur under the influence of oxidizing agents, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced products.
Substitution: The copolymer can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogens for substitution reactions
Scientific Research Applications
Poly(vinyltoluene-co-alpha-methylstyrene) has a wide range of scientific research applications:
Chemistry: It is used as a model compound in polymer chemistry studies to understand copolymerization mechanisms and kinetics.
Biology: The compound is used in the development of biomedical devices and drug delivery systems due to its biocompatibility.
Medicine: It is explored for use in medical adhesives and coatings for medical devices.
Industry: The copolymer is used in the production of high-performance adhesives, coatings, and sealants
Mechanism of Action
The mechanism of action of poly(vinyltoluene-co-alpha-methylstyrene) involves its interaction with various molecular targets and pathways. The copolymer’s effects are primarily due to its ability to form strong adhesive bonds and its compatibility with other polymers. The molecular targets include surface functional groups on substrates, which interact with the copolymer chains to form stable bonds .
Comparison with Similar Compounds
Poly(vinyltoluene-co-alpha-methylstyrene) is unique compared to other similar compounds due to its specific monomer composition and resulting properties. Similar compounds include:
Poly(alpha-methylstyrene): Known for its high thermal stability and rigidity.
Poly(vinyltoluene): Used for its excellent adhesive properties and compatibility with various polymers.
Poly(styrene-co-alpha-methylstyrene): Combines the properties of styrene and alpha-methylstyrene, offering a balance of flexibility and thermal stability
Poly(vinyltoluene-co-alpha-methylstyrene) stands out due to its balanced properties, making it suitable for a wide range of applications in different fields.
Properties
CAS No. |
111019-00-2 |
|---|---|
Molecular Formula |
C18H20 |
Molecular Weight |
236.4 g/mol |
IUPAC Name |
1-ethenyl-2-methylbenzene;prop-1-en-2-ylbenzene |
InChI |
InChI=1S/2C9H10/c1-8(2)9-6-4-3-5-7-9;1-3-9-7-5-4-6-8(9)2/h2*3-7H,1H2,2H3 |
InChI Key |
OSBCHXNIHVRZCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C=C.CC(=C)C1=CC=CC=C1 |
Related CAS |
9017-27-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4S,4aR,8aR)-2,2-dimethyl-4-propan-2-yl-4,4a,5,7,8,8a-hexahydrothiopyrano[4,3-d][1,3]dioxine](/img/structure/B13790246.png)
![(5S)-2,2,6,6,8-pentamethyl-1,3-dioxaspiro[4.5]decan-7-one](/img/structure/B13790250.png)
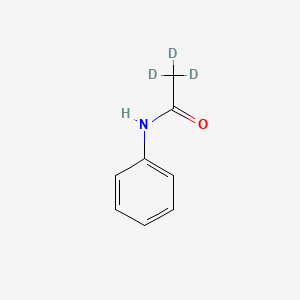
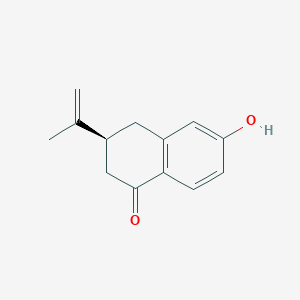
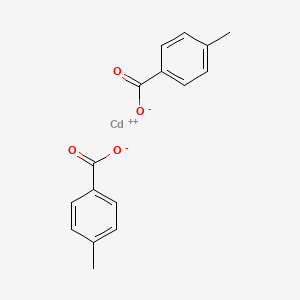
![5-Chloro-N-(1-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-YL)indoline-1-carboxamide](/img/structure/B13790273.png)
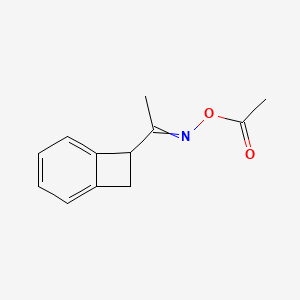
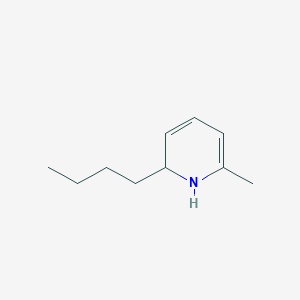
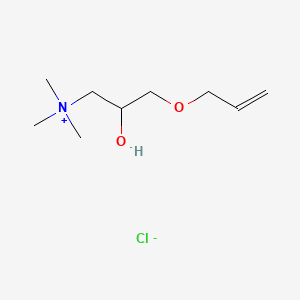
![(2S)-5-[acetyl(hydroxy)amino]-2-[[(2S)-2-[(2,3-dihydroxybenzoyl)amino]-3-hydroxybutanoyl]amino]pentanoic acid](/img/structure/B13790292.png)
